4-cyano-2-fluoro-N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]benzamide
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Overview
Description
4-cyano-2-fluoro-N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyano group, a fluorine atom, and a benzotriazole moiety. Its molecular formula is C14H9FN2O, and it has a molecular weight of 240.23 g/mol .
Preparation Methods
The synthesis of 4-cyano-2-fluoro-N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]benzamide involves several steps. One common method includes the reaction of 4-cyano-2-fluorobenzoic acid with 2-(4-fluorophenyl)-2H-benzotriazole under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
4-cyano-2-fluoro-N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-cyano-2-fluoro-N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-cyano-2-fluoro-N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
4-cyano-2-fluoro-N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]benzamide can be compared with other similar compounds, such as:
4-cyano-N-(2-fluorophenyl)benzamide: This compound shares a similar structure but lacks the benzotriazole moiety.
4-bromo-2-fluorobenzamide: This compound has a bromine atom instead of a cyano group and is used in different applications
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H11F2N5O |
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Molecular Weight |
375.3 g/mol |
IUPAC Name |
4-cyano-2-fluoro-N-[2-(4-fluorophenyl)benzotriazol-5-yl]benzamide |
InChI |
InChI=1S/C20H11F2N5O/c21-13-2-5-15(6-3-13)27-25-18-8-4-14(10-19(18)26-27)24-20(28)16-7-1-12(11-23)9-17(16)22/h1-10H,(H,24,28) |
InChI Key |
ZBUREHHKSHFXQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2N=C3C=CC(=CC3=N2)NC(=O)C4=C(C=C(C=C4)C#N)F)F |
Origin of Product |
United States |
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